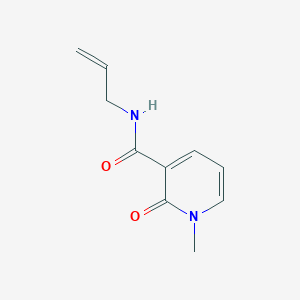

N-allyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

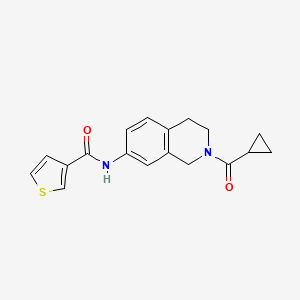

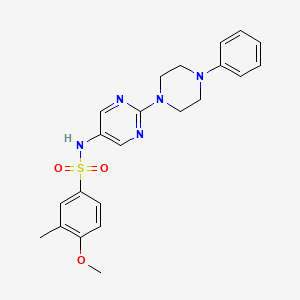

“N-allyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide” is a chemical compound that is used as an organic synthesis intermediate and pharmaceutical intermediate . It is part of the 4-Quinolone-3-Carboxamides family, which has been reported to harbor vast therapeutic potential .

Synthesis Analysis

The synthesis of “this compound” involves a green and efficient methodology . The conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates is highly restrictive. This motivated researchers to adopt a much simpler, scalable, and efficient methodology for the synthesis of highly pure N-1 substituted 4- Quinolone-3-Carboxamides with excellent yields .Molecular Structure Analysis

The molecular structure of “this compound” is part of the 4-quinolone scaffold, which holds significant relevance in medicinal chemistry . The quinolone itself is a privileged scaffold in terms of its druggability, finding its utility in drugs ranging from anticancer, antibacterial, and antiviral to cystic fibrosis and cardiotonic .Chemical Reactions Analysis

The chemical reactions involving “this compound” are part of the production of quinolone antibiotics . These methods range from multi-stepped, one-pot, flow chemistry, and metal-catalyzed reactions resulting in targeted modification at C2, C3, or N-hydroxylation .Scientific Research Applications

Synthetic Utility in Organic Chemistry

N-allyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives have been utilized in the development of efficient synthetic routes and methodologies in organic chemistry. One study highlights the use of a copper(I)-catalyzed domino allylic C(sp3)–H aminative cyclization/oxidative reaction for synthesizing substituted 2H-pyrrolo[3,4-d]pyrimidine-2,5,7(3H,6H)-trione derivatives in good to excellent yields (Zhang et al., 2016). This demonstrates the compound's role in facilitating complex cyclization reactions that are valuable for constructing heterocyclic compounds.

Application in Crystal Engineering

The novel carboxamide-pyridine N-oxide synthon, which involves N-H...O- hydrogen bonding and C-H...O interaction, showcases the utility of this compound derivatives in assembling molecular architectures. This approach has been employed to synthesize cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide, showcasing its application in pharmaceutical cocrystal engineering (Reddy et al., 2006).

Contribution to Polymer Science

Substituted allylic sulfides, which can be derived from or related to this compound, have been used as chain-transfer agents in the synthesis of end-functional polymers with controlled molecular weight. This application is critical in developing polymers with specific end-group functionalities, which are significant in materials science (Meijs et al., 1991).

Role in Photochemistry and Fluorescence

The compound and its derivatives have also been explored for their photochemical properties. For instance, non-catalytic conversion of certain derivatives in the presence of water leads to the formation of fluorescent compounds, suggesting their potential use in developing fluorescence-based applications (Ershov et al., 2015).

Future Directions

The future directions for “N-allyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide” could involve further exploration of its therapeutic potential . The adopted methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4- Quinolone-3-Carboxamides, which can then be explored for their therapeutic potential . This may also be adaptable for the derivatization of other such less reactive carboxylate species .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-hydroxy-2-quinolones, have been reported to have interesting pharmaceutical and biological activities . These compounds are valuable in drug research and development .

Mode of Action

It’s worth noting that when the quinolone ring nitrogen was allylated, this led to a loss of acidity and resultantly a loss of reactivity at the c-3 carboxylate end .

Biochemical Pathways

Related compounds such as 4-quinolone-3-carboxamides have been explored for their anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory potential .

Result of Action

Related compounds have been shown to exhibit strong potency in inhibiting acetylcholinesterase enzyme (ache), which is relevant in the treatment of alzheimer’s disease .

Action Environment

It’s worth noting that the synthesis of related compounds can be influenced by environmental conditions such as temperature .

Properties

IUPAC Name |

1-methyl-2-oxo-N-prop-2-enylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-3-6-11-9(13)8-5-4-7-12(2)10(8)14/h3-5,7H,1,6H2,2H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOZMMOOCJQGLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide](/img/no-structure.png)

![2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2868328.png)

![7-chloro-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2868332.png)

![5-bromo-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2868334.png)